(S)-4-(4-aminobenzyl)oxazolidin-2-one

Catalog No.
S1484907
CAS No.
152305-23-2
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(4-aminobenzyl)oxazolidin-2-one

CAS Number

152305-23-2

Product Name

(S)-4-(4-aminobenzyl)oxazolidin-2-one

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N

SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Synonyms

(4S)-4-[(4-aminophenyl)methyl]-2-oxazolidinone; 4S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one; ZTR 5;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N

(S)-4-(4-Aminobenzyl)oxazolidin-2-one, also known as (S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one [], is a chiral organic compound containing an oxazolidinone ring structure. It is an intermediate in the synthesis of Zolmitriptan, a medication used to treat migraine headaches [, ].


Molecular Structure Analysis

(S)-4-(4-Aminobenzyl)oxazolidin-2-one possesses a five-membered heterocyclic ring called oxazolidinone. This ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. A benzyl group (a phenyl ring connected to a methylene -CH2- group) is attached to the fourth carbon of the oxazolidinone ring. The key feature of the molecule is the stereocenter at the fourth carbon, designated by (S) in the name. This indicates a specific spatial arrangement of the attached groups around this carbon atom [].


Chemical Reactions Analysis

One well-described chemical reaction involving (S)-4-(4-aminobenzyl)oxazolidin-2-one is its role as a key intermediate in the synthesis of Zolmitriptan []. The specific details of this multi-step synthesis are proprietary, but generally involve cyclization and functional group manipulation reactions [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. However, based on its structure, it is predicted to be a solid at room temperature with moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide [].

(S)-4-(4-Aminobenzyl)oxazolidin-2-one itself does not have a known mechanism of action. However, its significance lies in its role as a precursor to Zolmitriptan, which acts as a selective 5-HT1B/1D receptor agonist []. Zolmitriptan binds to these serotonin receptors in the brain, causing vasoconstriction of blood vessels surrounding the meninges, thereby alleviating migraine headaches [].

  • Precursor to Zolmitriptan: (S)-4-(4-Aminobenzyl)oxazolidin-2-one is a crucial intermediate in the synthesis of zolmitriptan, a medication used to treat migraine headaches. The specific role of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in this process involves the formation of the central ring structure of zolmitriptan. Source: Sigma-Aldrich:
  • Synthesis of Metal Cation Sensors: Researchers have explored the use of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in the development of sensors for metal cations. These sensors can potentially be used for various applications, such as environmental monitoring and medical diagnostics.
  • Schiff Base Complexes: (S)-4-(4-Aminobenzyl)oxazolidin-2-one can be used as a starting material for the synthesis of Schiff base complexes. These complexes have been investigated for their potential biological applications, although further research is needed.

XLogP3

1.1

Appearance

Powder

UNII

BJO4G2UWA4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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